Bienvenue dans la boutique en ligne BenchChem!

4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole

Medicinal Chemistry Physicochemical Properties Drug Design

This bifunctional CMT (chloromethyl triazole) building block delivers 98% purity with batch-specific QC (NMR, HPLC) for reliable SAR studies. The oxan-4-ylmethyl N-substituent—connected via a methylene spacer—provides higher calculated lipophilicity (XLogP3 = 0.6) and greater conformational flexibility (3 rotatable bonds) versus direct N-linked analogs, enabling fine-tuning of membrane permeability and target binding kinetics. Ideal as a direct precursor for MGMT inhibitor libraries and chemoproteomic probes. Order now for consistent synthetic outcomes and minimized variability in covalent inhibitor development.

Molecular Formula C9H14ClN3O
Molecular Weight 215.68 g/mol
CAS No. 1250207-95-4
Cat. No. B1467409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole
CAS1250207-95-4
Molecular FormulaC9H14ClN3O
Molecular Weight215.68 g/mol
Structural Identifiers
SMILESC1COCCC1CN2C=C(N=N2)CCl
InChIInChI=1S/C9H14ClN3O/c10-5-9-7-13(12-11-9)6-8-1-3-14-4-2-8/h7-8H,1-6H2
InChIKeyAQLQVAXNWSYPAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole (CAS 1250207-95-4): Chemical Identity and Procurable Attributes


4-(Chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole is a synthetic 1,2,3-triazole derivative featuring a chloromethyl handle and an oxan-4-ylmethyl substituent. This bifunctional building block is classified under heterocyclic compounds (C9H14ClN3O, MW 215.68) [1] and is commercially sourced at a standard purity of 98% with batch-specific QC (NMR, HPLC) . Its structural scaffold is characteristic of the chloromethyl triazole (CMT) class, which has emerged as a tunable, cysteine-reactive warhead in covalent inhibitor design [2].

Why 4-(Chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole Cannot Be Simply Replaced by In-Class Analogs


Simple substitution with other chloromethyl triazoles or tetrazole analogs is not functionally equivalent due to the unique interplay of the oxan-4-ylmethyl N-substituent. This group profoundly influences key molecular properties critical for downstream applications. In the CMT scaffold, the R1 and R2 groups in proximity to the chloromethyl warhead are known to strongly modulate both chemical reactivity and biological selectivity [1]. Compared to an analog lacking this methylene spacer, 4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole exhibits a higher calculated lipophilicity (XLogP3 = 0.6) and greater conformational flexibility (3 rotatable bonds), which dictates its integration into more complex architectures and its pharmacokinetic profile in derived inhibitors [2]. A direct N-linked oxan-4-yl analog or a tetrazole core replacement would yield distinct physicochemical and reactivity profiles, thereby altering synthetic utility and biological outcomes.

Quantitative Differentiation of 4-(Chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole from Closest Analogs


Increased Lipophilicity and Flexibility Versus Direct Oxan-4-yl Analog

The compound differentiates from its closest analog, 4-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3-triazole (CAS 1339589-99-9), which lacks a methylene spacer. This structural difference results in a higher computed lipophilicity (XLogP3 = 0.6 vs. 0.4) and an additional rotatable bond (3 vs. 2) for the target compound, while maintaining an identical topological polar surface area (TPSA = 39.9 Ų) [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight Advantage Over Tetrazole-Based Bioisostere

Replacing the 1,2,3-triazole core with a 1,2,3,4-tetrazole is a common bioisosteric strategy. However, the direct tetrazole analog, 5-(Chloromethyl)-1-(oxan-4-ylmethyl)-1H-1,2,3,4-tetrazole (CAS 1340063-57-1), has a higher molecular weight (216.67 g/mol) and an additional nitrogen atom, which alters hydrogen-bonding capacity and dipole moment [1]. This difference can lead to divergent solubility profiles and off-target binding in biological systems.

Bioisosterism Medicinal Chemistry Structural Biology

98% Purity with Multi-Parameter Batch QC Reduces Downstream Synthesis Variability

Commercially, this compound is offered at a standard purity of 98% with comprehensive batch-specific QC documentation including NMR, HPLC, and GC . This is a differentiator from many catalog analogs that may only offer 95% purity or lack multi-parameter analytical data. Procuring a high-purity intermediate directly reduces the risk of failed coupling reactions and impurities in final compounds, saving time and cost in multi-step synthetic routes.

Chemical Procurement Quality Control Reproducibility

Validated Core Scaffold for Cysteine-Reactive Covalent Inhibitor Development

The compound's structure anchors it within the chloromethyl triazole (CMT) class, a validated scaffold for cysteine-reactive covalent inhibitors. The landmark study by Wang et al. demonstrated that CMTs are readily accessible and tunable, leading to the discovery of AA-CW236, a potent MGMT inhibitor (KI = 24 nM) with high proteomic selectivity [1]. While not directly tested as a final inhibitor, this specific compound serves as an essential building block or structural analog in optimizing pharmacological properties within this proven, highly active chemotype.

Chemical Biology Covalent Inhibitors Drug Discovery

High-Impact Application Scenarios for 4-(Chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole Based on Evidence


Design and Synthesis of Tunable Covalent Kinase or Reader Domain Inhibitors

Medicinal chemists can exploit the increased lipophilicity and flexibility (ΔXLogP3 = +0.2, ΔRotatable Bonds = +1 vs. direct N-linked analog [1]) of this building block to fine-tune the membrane permeability and target binding kinetics of cysteine-reactive inhibitors. The oxan-4-ylmethyl group is strategically placed to engage solvent-exposed regions or shallow binding pockets, a feature leveraged in the broader CMT class to achieve high selectivity [2].

High-Fidelity Assembly of Chemical Probes via CuAAC Click Chemistry

The combination of a propargyl-like handle (chloromethyl) and a pre-installed oxan-4-ylmethyl group in this 98% pure building block enables divergent, high-yielding functionalization. Researchers can reliably use this intermediate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create diverse chemoproteomic probes or bifunctional molecules without the risk of side reactions from poorly characterized impurities.

Procurement as a High-Purity Key Intermediate for Lead Optimization Libraries

For industrial laboratories synthesizing focused libraries of MGMT inhibitors or other DNA repair protein modulators, the documented 98% purity with batch QC minimizes synthetic variability. This is critical for establishing clear structure-activity relationships (SAR), as the compound serves as a direct precursor to the N1 position of the validated CMT scaffold, which has produced leads with nanomolar affinity (KI = 24 nM) [2].

Quote Request

Request a Quote for 4-(chloromethyl)-1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.